![molecular formula C27H31Cl2N5O B2646239 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride CAS No. 2320261-63-8](/img/structure/B2646239.png)

7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

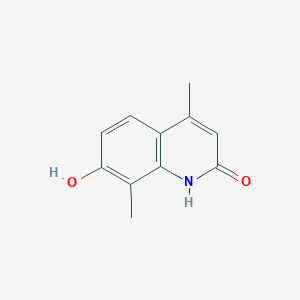

Description

The compound is also known as NVP-AEW541 . It has an empirical formula of C27H29N5O and a molecular weight of 439.55 . It is a white to beige powder .

Molecular Structure Analysis

The SMILES string for this compound isNC1=C2C(N([C@H]3CC@@HC3)C=C2C5=CC=CC(OCC6=CC=CC=C6)=C5)=NC=N1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

The compound is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Methods : Research indicates various methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. For instance, Jørgensen et al. (1985) describe a synthesis method involving phosphorus pentoxide, triethylamine hydrochloride, and arylamine hydrochloride (Jørgensen, El-Bayouki, & Pedersen, 1985). Another method described by Jørgensen et al. (1985) involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a mixture of phosphorus pentoxide and appropriate amine hydrochloride (Jørgensen, Girgis, & Pedersen, 1985).

Crystal Structures : Asaftei et al. (2009) conducted an analysis of crystal structures of pyrrolo[2,3-d]pyrimidine derivatives, revealing significant differences in side chain positioning relative to the heterocyclic ring based on substituents (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

Biological Activity and Applications

Antimicrobial Activity : Mittal et al. (2011) synthesized substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and evaluated their antimicrobial activity against various bacteria and fungi. The synthesized compounds showed significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).

Potential in Antitumor Treatments : Zhu et al. (2020) discovered N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent NF-κB inducing kinase (NIK) inhibitors, showing potential for treating psoriasis and highlighting their role in developing new strategies for disease treatment (Zhu et al., 2020). Gangjee et al. (2010) synthesized pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors, showing promise as antiangiogenic and antitumor agents (Gangjee, Kurup, Ihnat, Thorpe, & Shenoy, 2010).

Mécanisme D'action

NVP-AEW541 is a reversible, ATP-competitive, orally available insulin-like growth factor-I receptor (IGF-IR, IGF-1R) inhibitor . Despite its equipotency against recombinant kinase domains of insulin receptor (InsR) and IGF-IR in cell-free kinase assays, it exhibits high selectivity toward cellular autophosphorylation of endogenous full-length IGF-1R .

Propriétés

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUCKSAZHWFXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)

![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)

![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)